

Technical Guide: trans-4-Aminocyclohexanecarbonitrile as a Chemical Building Block[1]

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Compound of Interest

Compound Name:	<i>Trans-4-aminocyclohexanecarbonitrile</i>
CAS No.:	23083-48-9
Cat. No.:	B1323176

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Executive Summary

trans-4-Aminocyclohexanecarbonitrile (CAS: 873537-33-8 for HCl salt) is a high-value bifunctional aliphatic scaffold used extensively in medicinal chemistry. Its cyclohexane ring, locked in the thermodynamically stable trans-diequatorial conformation, serves as a rigid spacer that precisely orients the amine and nitrile vectors at a 180° dihedral angle.

This geometric rigidity is critical in Structure-Based Drug Design (SBDD), particularly for kinase inhibitors (e.g., TYK2 and JAK families), where it bridges the ATP-binding hinge region with solvent-exposed residues. Unlike flexible alkyl linkers, the trans-cyclohexane motif reduces the entropic penalty of binding. This guide details its physicochemical properties, industrial synthesis, and application in next-generation therapeutics like GLPG3667.

Structural & Physicochemical Properties[2][3][4] Stereochemistry and Conformation

The trans isomer is the preferred building block over the cis isomer due to its conformational stability.

- Configuration: The amino and nitrile groups occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.
- Vector Alignment: Provides a linear distance of approximately 5.5–6.0 Å between the nitrogen and the nitrile carbon, essential for spanning deep binding pockets.

Property	Value / Description
CAS Number	873537-33-8 (HCl salt); 54936-28-2 (Free base)
Molecular Formula	C ₇ H ₁₂ N ₂ (Free base)
Molecular Weight	124.19 g/mol (Free base); 160.65 g/mol (HCl salt)
Appearance	White to off-white crystalline solid
Solubility	Highly soluble in water (salt form), DMSO, Methanol
Basicity (pKa)	~10.5 (Amine); Nitrile is non-basic

Functional Group Reactivity

- Primary Amine: Highly nucleophilic; participates in S_NAr, reductive amination, and amide coupling reactions.
- Nitrile (Cyano): Electron-withdrawing; generally stable under standard coupling conditions but can be hydrated to amides, hydrolyzed to acids, or reduced to amines. It also serves as a precursor for heterocycles (e.g., tetrazoles via "click" chemistry).

Synthetic Methodology

The synthesis of **trans-4-aminocyclohexanecarbonitrile** requires strict stereocontrol to avoid cis-contamination. The most robust industrial route proceeds via the dehydration of the corresponding primary amide, derived from trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Step-by-Step Protocol

Reference Basis: WO2023115327A1 & GLPG3667 Development

Step 1: Mixed Anhydride Activation & Amidation

Reagents: trans-4-(Boc-amino)cyclohexanecarboxylic acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution). Protocol:

- Dissolve the starting acid in anhydrous THF/DCM.
- Cool to -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 30 min to form the mixed anhydride.
- Introduce ammonia gas or solution. The reaction is exothermic; maintain temperature < 0°C.
- Result: tert-butyl (trans-4-carbamoylcyclohexyl)carbamate.[1][2]

Step 2: Dehydration to Nitrile

Reagents: Cyanuric chloride or Phosphorus oxychloride (POCl₃), Pyridine/DMF. Protocol:

- Suspend the amide from Step 1 in dry solvent (DCM or Pyridine).
- Add dehydration agent (e.g., POCl₃) at 0°C.
- Stir at room temperature until TLC indicates consumption of the amide.
- Workup: Quench carefully with ice water (exothermic). Extract with EtOAc.[3]
- Result: tert-butyl (trans-4-cyanocyclohexyl)carbamate.[1]

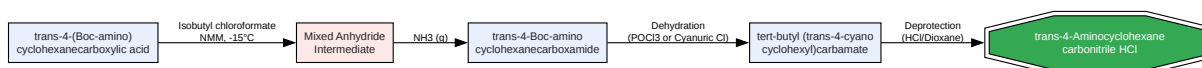
Step 3: N-Boc Deprotection

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM. Protocol:

- Treat the intermediate with acid at room temperature for 2–4 hours.
- Concentrate in vacuo.[2]

- Purification: Recrystallize from MeOH/Ether to obtain the pure hydrochloride salt.

Synthesis Flowchart (Graphviz)



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Caption: Figure 1. Convergent synthesis of **trans-4-aminocyclohexanecarbonitrile** from the carboxylic acid precursor via amide dehydration.

Applications in Drug Discovery[6][9][10][11]

The **trans-4-aminocyclohexanecarbonitrile** scaffold is a "privileged structure" in kinase inhibitor design. It is frequently employed to project a polar nitrile group into a specific solvent pocket or to interact with the ribose-binding area of the ATP site.

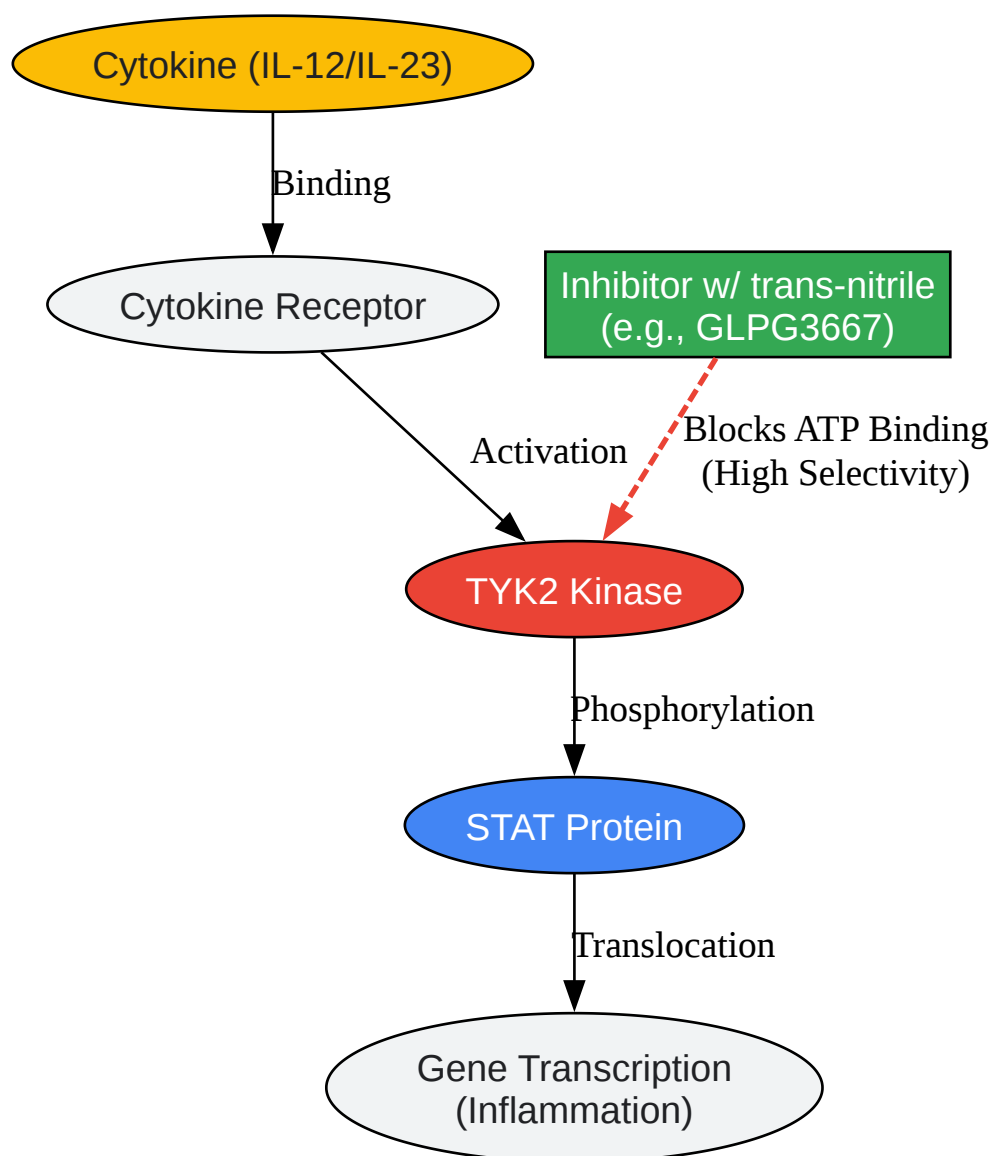
Case Study: TYK2 Inhibitors (GLPG3667)

In the development of GLPG3667 (a selective Tyrosine Kinase 2 inhibitor for autoimmune diseases), this building block was pivotal.

- Mechanism: The primary amine of the building block undergoes an S_NAr reaction with a chloropyridine core (e.g., 7-chloro-5-iodo-3-methyl-3H-imidazo[4,5-b]pyridine).
- Role of the Scaffold:
 - Rigidity: The cyclohexane ring locks the inhibitor in a bioactive conformation, reducing the entropic cost of binding.
 - Selectivity: The trans geometry directs the nitrile group to interact with specific residues in the TYK2 active site, differentiating it from the closely related JAK1/JAK2 kinases.

Signal Transduction Logic

The incorporation of this unit often targets the JAK-STAT pathway.



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Caption: Figure 2.[4][5] Mechanism of action for TYK2 inhibitors utilizing the trans-aminocyclohexanecarbonitrile scaffold to block STAT signaling.

Handling & Stability

- Storage: Store the hydrochloride salt at room temperature (desiccated). It is hygroscopic but chemically stable.
- Safety: Nitriles are toxic if ingested. The amine is corrosive. Use standard PPE (gloves, goggles) and work within a fume hood.

- Analytical Verification:
 - ¹H NMR (DMSO-d₆): Look for the characteristic methine protons of the cyclohexane ring. The proton alpha to the nitrile typically appears upfield (~2.6 ppm) compared to the proton alpha to the amine (~3.0 ppm).
 - IR Spectroscopy: Distinct sharp peak at ~2240 cm⁻¹ corresponding to the C≡N stretch.

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